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The table below summarizes the incidence of treatment-emergent adverse events (TEAEs) from key clinical

trials, illustrating the safety profile of videfludimus calcium in different patient populations.

Adverse Event Incidence in Clinical Trials

Vidofludimus

Vidofludimus

Adverse Event Placebo Calcium (Any . Study Reference
Calcium (45 mg)
Dose)
Any TEAE 43% [1] 37% [1] 69.4% [2] Phase 2 EMPhASIS
(RRMS), Phase 2
CALLIPER (PMS)
Serious AEs Information 1.6% [1] 8.1% [2] Phase 2 EMPhASIS
missing (RRMS), Phase 2
CALLIPER (PMS)
Liver Enzyme Comparable to  Comparable to No Hy's law Phase 2 EMPhASIS
Elevations placebo [1] placebo [1] cases [2] (RRMS), Phase 2
CALLIPER (PMS)
Infections Comparable to  Comparable to Information Phase 2 EMPhASIS
placebo [1] placebo [1] missing (RRMS)
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Adverse Event

COVID-19

Nasopharyngitis

Discontinuation
due to AEs

Placebo

Information
missing

Information
missing

Information
missing

Vidofludimus
Calcium (Any
Dose)

9% (in open-label

extension) [3]

6% (in open-label
extension) [3]

Low rate (6.4% in
OLE) [3]

Vidofludimus
Calcium (45 mg)

Information
missing

Information
missing

Information
missing

Study Reference

Phase 2 Open-
Label Extension
(RRMS)

Phase 2 Open-
Label Extension
(RRMS)

Phase 2 Open-
Label Extension
(RRMS)

Key Mechanisms and Investigative Pathways

Vidofludimus calcium has a unique dual mechanism of action. Understanding these pathways is crucial for

designing experiments to investigate its safety and efficacy.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of action of videfludimus calcium, highlighting the

pathways relevant to its efficacy and safety profile.
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Vidofludimus Calcium Dual Mechanism of Action
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Key Experimental Findings on Safety

e Improved Safety over Older DHODH Inhibitors: Vidofludimus is a next-generation DHODH
inhibitor that is chemically distinct from teriflunomide and leflunomide. Preclinical and clinical data
suggest it avoids off-target effects on kinases linked to the adverse events (diarrhea, alopecia,
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neutropenia, elevated liver enzymes) associated with those drugs [1] [4]. In a phase 2 rheumatoid
arthritis trial, vidofludimus showed rates of these AEs similar to placebo [4].

¢ Impact on IL-17 and Immune Cells: Preclinical studies indicate that vidofludimus inhibits I1L-17
secretion from immune cells through a mechanism independent of its effect on cell proliferation,
involving attenuation of STAT3 and NF-kB signaling pathways [5]. This dual immunomodulatory action
(inhibiting both proliferation and cytokine production) may contribute to its efficacy and safety profile.

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your

investigative work.

Protocol: Assessing IL-17 Inhibition in Colonic Tissue

This ex vivo protocol is based on experiments in a hapten-induced colitis rat model [5].

1. Tissue Preparation: On day 5 post-colitis induction, euthanize the animal and excise the colon.

Slice the colonic tissue into standardized strips (e.g., 3-4 mm in length).

e 2. Culture Setup: Place the colonic strips in organ culture plates containing a suitable medium (e.g.,
RPMI 1640 with antibiotics). For stimulation, add recombinant IL-13 and IL-23 to the culture medium.

¢ 3. Drug Incubation: Co-incubate the colonic strips with vidofludimus at the desired concentration
(e.g., 100 uM) and with/ without uridine (e.g., 100 uM) to probe for DHODH-independent effects.

e 4. Sample Collection: Collect the culture supernatant after 24-48 hours of incubation.

¢ 5.1L-17 Measurement: Quantify the level of IL-17 in the supernatant using a specific enzyme-linked

immunosorbent assay (ELISA) kit. Compare the levels between drug-treated and control groups to

determine the inhibitory effect of vidofludimus.

Protocol: FXR Binding and Activation Assay

This protocol is based on a study that repositioned vidofludimus as a novel FXR modulator [6].

¢ 1. Protein Preparation: Express and purify the human FXR ligand-binding domain (LBD, residues
243-472) as an N-terminal 6xHis fusion protein using an E. coli expression system.

e 2. Crystallography (Optional): For structural analysis, complex the purified FXR LBD with a molar
excess of vidofludimus and an SRC2-3 coactivator peptide. Crystallize the complex and solve the
structure to confirm direct binding.
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e 3. Coregulator Binding Assay (AlphaScreen):
o Setup: In a buffer solution, mix approximately 20-40 nM of the FXR LBD with 20-100 nM of a
biotinylated coregulator peptide (e.g., SRC1-2). Add vidofludimus at varying concentrations.
o Detection: Add donor and acceptor beads and incubate in the dark. Measure the signal using
an appropriate microplate reader to quantify the ligand-induced recruitment of the coregulator.
e 4, Cell-Based Reporter Assay:
o Transfection: Transfect COS-7 or 293T cells with a plasmid expressing full-length human FXR,
a reporter gene (e.g., luciferase) under a promoter responsive to FXR, and a renilla control
plasmid.
o Dosing: Treat the cells with vidofludimus across a range of concentrations (e.g., 7 points for a
dose-response).
o Analysis: After 24-48 hours, lyse the cells and measure luciferase activity. Normalize the firefly
luciferase readings to the renilla control to determine FXR activation.

Frequently Asked Questions for Technical Support

Q1: How does the safety profile of vidofludimus calcium compare to teriflunomide, the approved
DHODH inhibitor for MS? A1: Clinical data suggests a distinct and potentially improved safety profile.
While teriflunomide is associated with elevated liver enzymes, alopecia, and diarrhea, phase 2 trials of
vidofludimus calcium show rates of these events comparable to placebo [1] [7] [4]. This is hypothesized to

be due to vidofludimus's high selectivity for DHODH and lack of off-target kinase inhibition [4].

Q2: Are there any known drug-drug interactions with vidofludimus calcium that researchers should
be aware of? A2: One phase 2 study in rheumatoid arthritis patients noted a potential pharmacokinetic
interaction between vidofludimus and methotrexate [4]. It is advisable to design studies carefully when
vidofludimus is used in combination with other drugs, especially those metabolized by similar pathways,

and to consider therapeutic drug monitoring.

Q3: What is the evidence for the neuroprotective effect of vidofludimus calcium? A3: The
neuroprotective effect is linked to its activation of the Nurrl pathway. Preclinical data shows that
vidofludimus calcium enhances the expression of Nurrl target genes critical for neuronal survival (e.g.,
BDNF) and reduces pro-inflammatory cytokines in microglia [8]. Clinically, a reduction in serum
neurofilament light chain (NfL), a biomarker of axonal injury, and a slowing of thalamic atrophy have been

observed in phase 2 trials [2] [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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